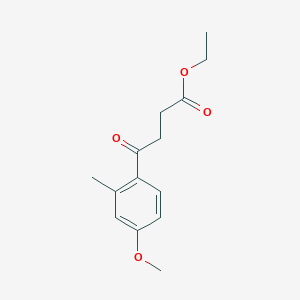![molecular formula C11H14BrN B3314844 2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene CAS No. 951889-66-0](/img/structure/B3314844.png)
2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene
Übersicht
Beschreibung
The compound “2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene” is an organic compound containing a bromine atom, a propene group, and a phenyl group with a dimethylamino substituent. The presence of these functional groups suggests that it could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the bromine atom, the propene group, and the phenyl group with a dimethylamino substituent. These groups could impact the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The presence of the bromine atom and the propene group suggests that this compound could participate in various types of chemical reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its specific chemical structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen atom .Wissenschaftliche Forschungsanwendungen
Pharmacology and Toxicology of Hallucinogens
A significant body of research examines the pharmacology and toxicology of N-Benzylphenethylamine ("NBOMe") hallucinogens, which share a core structure related to the compound . These studies delve into the effects mediated by 5-HT2A receptor activation, highlighting the profound changes in perception and cognition induced by such compounds. The research underscores the importance of understanding the interaction between chemical structure and biological function, providing a foundation for future investigations into related compounds, including 2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene (Halberstadt, 2017).
Amyloid Imaging in Alzheimer's Disease
Research on amyloid imaging ligands for Alzheimer's disease explores compounds with structural features similar to 2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene. These studies focus on the development of radioligands that can measure amyloid in vivo, offering insights into early detection and evaluation of antiamyloid therapies. This area of research demonstrates the compound's potential relevance in developing diagnostic tools and therapeutic agents for neurodegenerative diseases (Nordberg, 2007).
Downstream Processing of Biologically Produced Diols
Investigations into the downstream processing of biologically produced diols shed light on the separation and purification processes essential for industrial applications of compounds like 2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene. The research emphasizes the need for efficient, cost-effective methods to recover and purify chemicals for various applications, from pharmaceuticals to materials science (Xiu & Zeng, 2008).
Novel Brominated Flame Retardants
The study of novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, points to the environmental and health impacts of brominated compounds. Such research highlights the dual nature of chemical utility versus potential toxicity, a balance that must be carefully managed in the application of compounds like 2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene in industrial and consumer products (Zuiderveen, Slootweg, & de Boer, 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-bromoprop-2-enyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-9(12)7-10-5-4-6-11(8-10)13(2)3/h4-6,8H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLNTLRTDXEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314762.png)
![2-Methyl-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314770.png)
![2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314777.png)
![2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314795.png)
![2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314799.png)

![2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314812.png)
![2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314820.png)


![2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314842.png)

![3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B3314854.png)
![2-Chloro-3-[(4-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314857.png)